Coupling Kinetics: 2'-OMe-dmf-G-CE vs. DNA Phosphoramidite Monomers
The coupling time required for 2'-OMe RNA monomers, including 2'-OMe-dmf-G-CE-Phosphoramidite, is substantially longer than that for DNA monomers. This difference reflects the steric hindrance imposed by the 2'-O-methyl group and must be accounted for in automated synthesizer programming [1]. Using unoptimized DNA coupling times with 2'-OMe monomers leads to incomplete chain extension and reduced full-length product yields [2].
| Evidence Dimension | Coupling Time Requirement |
|---|---|
| Target Compound Data | 6 minutes (recommended coupling time) |
| Comparator Or Baseline | DNA phosphoramidite monomers: 90 seconds (1.5 minutes) |
| Quantified Difference | 4× longer coupling time required for 2'-OMe-dmf-G-CE |
| Conditions | Automated solid-phase oligonucleotide synthesis; standard acetonitrile solution; tetrazole activation |
Why This Matters
Procurement and process validation teams must select phosphoramidites with defined coupling parameters to avoid yield loss and ensure reproducible GMP manufacturing; this 4-fold difference necessitates explicit synthesizer cycle adjustments that differentiate 2'-OMe building blocks from standard DNA monomers.
- [1] Cenmed. DMT-2'O-Methyl-rG(ib) Phosphoramidite (C15-1216-755) Product Technical Note. Retrieved from https://cenmed.com/dmt-2-o-methyl-rg-ib-phosphoramidite-c15-1216-755/ View Source
- [2] Glen Research. 2'-MOE Phosphoramidites for RNA Synthesis. Retrieved from https://www.glenresearch.com/reports/gr4-13 View Source
